molecular formula C17H30ClNSn B1418376 5-Chloro-2-(tributylstannyl)pyridine CAS No. 611168-63-9

5-Chloro-2-(tributylstannyl)pyridine

Cat. No.: B1418376
CAS No.: 611168-63-9
M. Wt: 402.6 g/mol
InChI Key: MHSMAFNXVWZVOC-UHFFFAOYSA-N
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Description

5-Chloro-2-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C17H30ClNSn and a molecular weight of 402.59 g/mol . It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 5-position and a tributylstannyl group at the 2-position. This compound is commonly used in organic synthesis, particularly in cross-coupling reactions.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is known to participate in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile, donating its stannyl group to form new carbon-carbon bonds. This interaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions, such as oxidation and reduction, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(tributylstannyl)pyridine typically involves the stannylation of 5-chloropyridine. One common method is the reaction of 5-chloropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-(tributylstannyl)pyridine is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of bioactive compounds. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .

Comparison with Similar Compounds

  • 5-Bromo-2-(tributylstannyl)pyridine
  • 5-Iodo-2-(tributylstannyl)pyridine
  • 2-(Tributylstannyl)pyridine

Uniqueness: 5-Chloro-2-(tributylstannyl)pyridine is unique due to the presence of both a chlorine atom and a tributylstannyl group on the pyridine ring. This combination allows for selective reactions and the formation of diverse products. Compared to its bromo and iodo analogs, the chloro derivative is often preferred due to its stability and reactivity under various conditions .

Properties

IUPAC Name

tributyl-(5-chloropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSMAFNXVWZVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656780
Record name 5-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611168-63-9
Record name 5-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611168-63-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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